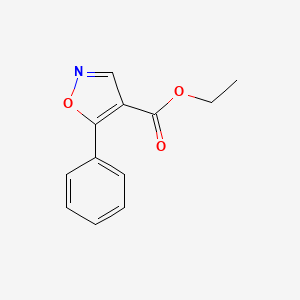

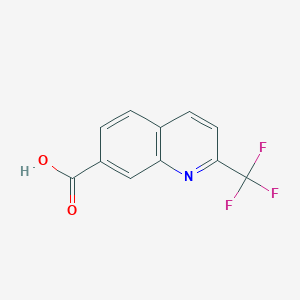

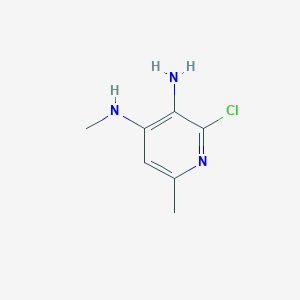

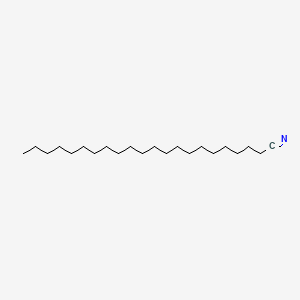

![molecular formula C7H8O2 B1600416 (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one CAS No. 128946-78-1](/img/structure/B1600416.png)

(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one

Overview

Description

“(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one” is a chemical compound, specifically known as a bicyclic ketone . Such compounds are generally used in a variety of chemical and pharmacological applications, such as synthetics and intermediates in pharmaceuticals .

Molecular Structure Analysis

The empirical formula for this compound is C7H8O2 . It has a molecular weight of 124.14 . The compound has two defined stereocenters .Physical And Chemical Properties Analysis

This compound has an optical activity of [α]20/D +104±2°, c = 0.7% in methanol . It has a melting point of 45-47 °C . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 74 °C (Press: 0.3 Torr) , and a molar refractivity of 31.7±0.3 cm3 .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Enantiomers and Derivatives: The enantiomers of related compounds, such as 8-oxabicyclo[3.2.1]oct-3-en-2-one, have been synthesized for applications in organic chemistry, illustrating the potential for synthesizing and manipulating similar compounds like (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one (Kawasumi, Kanoh, & Iwabuchi, 2011).

- Building Blocks for Synthesis: Derivatives of similar structures have been used as building blocks for synthesizing more complex molecules, indicating the potential of this compound in synthetic routes (Valeev, Khasanova, & Miftakhov, 2010).

Applications in Biological Systems

- Baeyer-Villiger Biooxidation: This compound has been used in studies involving Baeyer-Villiger biooxidation, highlighting its potential utility in biochemical and pharmaceutical applications. For example, it has been used in continuous testing systems for Baeyer-Villiger biooxidation using recombinant Escherichia coli (Bučko et al., 2011).

Structural and Mechanistic Studies

- Crystal Structure Characterization: Compounds with similar structures have been synthesized and characterized, including by X-ray crystallography, to understand their molecular configurations and potential applications in material sciences (Wu, Guo, Zhang, & Xia, 2015).

Synthesis of Complex Molecules

- Intermediate in Synthesis of Bioactive Compounds: Similar compounds have been used as intermediates in the synthesis of various bioactive compounds, indicating the potential role of this compound in pharmaceutical and medicinal chemistry (Defant et al., 2011).

Biotechnological Applications

- Biosensors in Biotechnology: This compound's derivatives have been used in the development of biosensors, particularly for monitoring biotransformations, such as the Baeyer-Villiger oxidation, which is significant in the pharmaceutical industry (Schenkmayerova et al., 2013).

Mechanism of Action

Target of Action

The primary target of (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one is the enzyme family of flavoprotein monooxygenases (FPMOs), specifically the Baeyer–Villiger monooxygenases (BVMOs) . These enzymes are capable of catalyzing a wide range of reactions .

Mode of Action

The compound interacts with its targets through a process known as the Baeyer–Villiger (BV) oxidation . This process involves the conversion of ketones to esters and lactones by oxidative cleavage of the C–C bond adjacent to the carbonyl group . The compound, being a lactone, is a product of this enzymatic reaction .

Biochemical Pathways

The BV oxidation is a key step in the biochemical pathway involving this compound . The compound is formed through a preferential formation of (+)-(1R,5S)-2-oxabicyclo[3.3.0]oct-6-en-3-one, also called (+)-normal lactone . This process involves the reduction of the flavin cofactor FMN before FMNH2 diffusion into the active site of the oxygenase .

Pharmacokinetics

The pharmacokinetics of (1R,5S)-3-Oxabicyclo[33The compound’s optical activity, as well as its melting point, have been reported . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of a lactone, which is a cyclic ester . Lactones are important in various biological processes and are used in the synthesis of several pharmaceuticals .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the efficiency of the BV oxidation process strongly relies on the balance of FMN reduction and enzymatic (re)oxidation . Moreover, certain fungi, such as Aspergillus amazonicus, have been found to optimize the BV oxidation process when grown in the presence of titanium dioxide .

properties

IUPAC Name |

(3aR,6aS)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c8-7-6-3-1-2-5(6)4-9-7/h1-2,5-6H,3-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRFGFRTVXZAIU-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H]2[C@@H]1C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447935 | |

| Record name | (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128946-78-1 | |

| Record name | (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.